molecular formula C7H5BrClF B1362055 2-Chloro-4-fluorobenzyl bromide CAS No. 45767-66-6

2-Chloro-4-fluorobenzyl bromide

Cat. No. B1362055
Key on ui cas rn: 45767-66-6
M. Wt: 223.47 g/mol
InChI Key: GAUUDQVOPUKGJD-UHFFFAOYSA-N
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Patent
US04567199

Procedure details

A solution of bromine (7.10 ml) in carbon tetrachloride (70 ml) was added slowly over a period of 3 hours to a solution of 2-chloro-4-fluorotoluene (20.0 g) in carbon tetrachloride (80 ml) maintained at the reflux temperature and irradiated by light from a tungsten lamp (200 watt). After the addition was completed the mixture was heated at the reflux temperature with irradiation until the colour had been discharged (ca.1 hour). The solvent was then removed by evaporation under reduced pressure and the residual oil distilled to yield 2-chloro-4-fluorobenzyl bromide (80% pure, 18.0 g) b.p. 110°-120° C./15 mm Hg.
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[CH3:11]>C(Cl)(Cl)(Cl)Cl>[Cl:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[CH2:11][Br:1]

Inputs

Step One
Name
Quantity
7.1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)C
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at the reflux temperature
CUSTOM
Type
CUSTOM
Details
irradiated by light from a tungsten lamp (200 watt)
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
was heated at the reflux temperature with irradiation until the colour
CUSTOM
Type
CUSTOM
Details
(ca.1 hour)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by evaporation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residual oil distilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CBr)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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